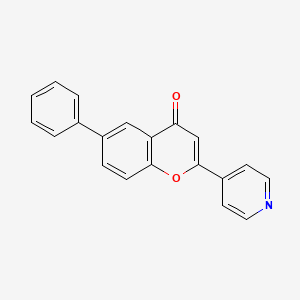
6-Phenyl-2-(pyridin-4-yl)-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Phenyl-2-(pyridin-4-yl)-4H-chromen-4-one is a heterocyclic compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-(pyridin-4-yl)-4H-chromen-4-one typically involves the condensation of 2-hydroxyacetophenone with 4-pyridinecarboxaldehyde in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an intermediate chalcone, which undergoes cyclization to form the chromone structure.
-
Step 1: Formation of Chalcone Intermediate
Reactants: 2-Hydroxyacetophenone and 4-Pyridinecarboxaldehyde
Conditions: Reflux in ethanol with potassium carbonate as a base
Product: Chalcone intermediate
-
Step 2: Cyclization to Form Chromone
Reactants: Chalcone intermediate
Conditions: Reflux in ethanol
Product: 6-Phenyl-2-(pyridin-4-yl)-4H-chromen-4-one
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Phenyl-2-(pyridin-4-yl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl or pyridinyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether
Substitution: Halogenation using bromine or chlorination using chlorine gas
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Dihydrochromone derivatives
Substitution: Halogenated chromone derivatives
Wissenschaftliche Forschungsanwendungen
6-Phenyl-2-(pyridin-4-yl)-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Phenyl-2-(pyridin-4-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Phenyl-2-(pyridin-3-yl)-4H-chromen-4-one
- 6-Phenyl-2-(pyridin-2-yl)-4H-chromen-4-one
- 6-Phenyl-2-(quinolin-4-yl)-4H-chromen-4-one
Uniqueness
6-Phenyl-2-(pyridin-4-yl)-4H-chromen-4-one is unique due to the specific positioning of the pyridinyl group at the 4-position, which may influence its chemical reactivity and biological activity compared to its isomers. This unique structure can lead to different interactions with biological targets and distinct pharmacological profiles.
Eigenschaften
CAS-Nummer |
652138-03-9 |
|---|---|
Molekularformel |
C20H13NO2 |
Molekulargewicht |
299.3 g/mol |
IUPAC-Name |
6-phenyl-2-pyridin-4-ylchromen-4-one |
InChI |
InChI=1S/C20H13NO2/c22-18-13-20(15-8-10-21-11-9-15)23-19-7-6-16(12-17(18)19)14-4-2-1-3-5-14/h1-13H |
InChI-Schlüssel |
PGMMSGYJMXEFNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)OC(=CC3=O)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 13-amino-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate hydrochloride](/img/structure/B15062109.png)
![(R)-3-(tert-Butyldimethylsiloxy)-4-[3-(trifluoromethyl)phenoxy]-1-butyne](/img/structure/B15062113.png)


![[(3S,4R,5S)-3,4,5-triacetyloxy-2-hydroxyoxan-2-yl]methyl acetate](/img/structure/B15062132.png)
![2-Oxetanone, 3-hexyl-4-[(2R)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-, (3S,4S)-](/img/structure/B15062139.png)
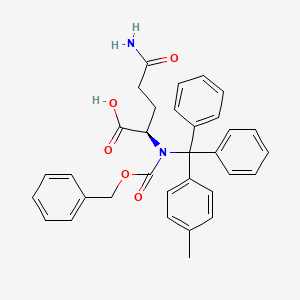
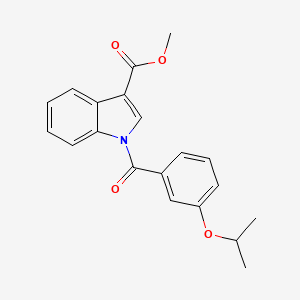
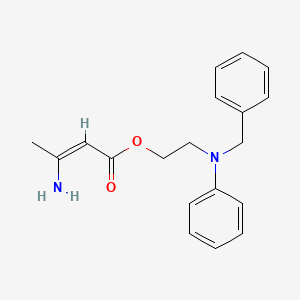
![tert-butyl (3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-2(3H)-carboxylate](/img/structure/B15062162.png)
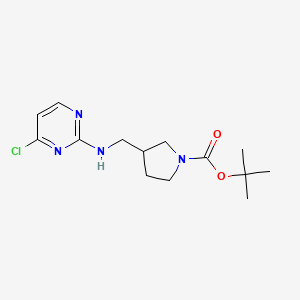
![tert-Butyl (5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B15062186.png)
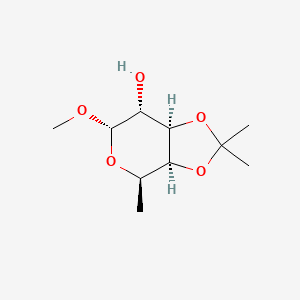
![tert-butyl (4S)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate](/img/structure/B15062195.png)
